molecular formula C7HF13O2S B14414532 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride CAS No. 84933-49-3

1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride

Cat. No.: B14414532
CAS No.: 84933-49-3
M. Wt: 396.13 g/mol
InChI Key: RSXJPOPHNCXVQB-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride typically involves the reaction of hept-6-ene-1-sulfonyl fluoride with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride (SF4) and trifluoromethyl hypofluorite (CF3OF). The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

    Addition Reactions: The double bond in the hept-6-ene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Electrophiles: Halogens, hydrogen halides

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers. It is also employed in surface modification to impart hydrophobic and oleophobic properties.

    Biology: Utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Applied in the production of specialty coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

Uniqueness

1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride is unique due to its combination of a highly fluorinated backbone and a reactive sulfonyl fluoride group. This combination imparts both high stability and reactivity, making it suitable for a wide range of applications that require both properties.

Properties

CAS No.

84933-49-3

Molecular Formula

C7HF13O2S

Molecular Weight

396.13 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,7,7-dodecafluorohept-6-ene-1-sulfonyl fluoride

InChI

InChI=1S/C7HF13O2S/c8-1(2(9)10)4(12,13)6(16,17)7(18,19)5(14,15)3(11)23(20,21)22/h3H

InChI Key

RSXJPOPHNCXVQB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)S(=O)(=O)F

Origin of Product

United States

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